2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide
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Overview
Description
The compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, one method involves hydrolysis of a precursor compound, followed by coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques . The International Chemical Identifier (InChI) for the compound isInChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
. Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can be converted to a corresponding phenoxy acid upon hydrolysis .Scientific Research Applications
Pharmaceutical Drug Development
The piperazine moiety is a common feature in pharmaceuticals, contributing to the pharmacokinetic properties of drug substances. This compound, with its piperazine and acetamide groups, could be involved in the development of drugs with antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic properties . Additionally, it may have potential in treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Agrochemical Research
In agrochemicals, piperazine derivatives are used to create compounds that can act as pesticides or herbicides. The structural features of this compound suggest it could be tailored for use in protecting crops from pests and diseases, contributing to agricultural productivity and food security .
Biotechnology and Biomedical Research
The compound’s ability to interact with various biological receptors makes it a candidate for biotechnological applications, such as targeted drug delivery systems, diagnostic assays, or as a scaffold for developing new biologically active molecules .
Chemical Synthesis and Industrial Applications
This compound could serve as an intermediate in organic synthesis, aiding in the production of complex molecules for industrial purposes. Its derivatives could be used in the manufacture of dyes, resins, or other polymers that require specific chemical properties .
Environmental Impact Studies
The environmental impact of chemicals is a growing field of study. This compound, due to its potential use in various industries, would be a subject of interest in assessing its biodegradability, toxicity, and long-term effects on ecosystems .
Psychoactive Substance Research
Piperazine derivatives are sometimes used as psychoactive substances. While the use of such substances is often illegal, they are of interest in research related to understanding addiction, substance abuse treatment, and the effects of psychoactive drugs on the brain .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF5N3O/c19-10-2-1-3-11(8-10)27-6-4-26(5-7-27)9-12(28)25-18-16(23)14(21)13(20)15(22)17(18)24/h1-3,8H,4-7,9H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBXAJAVMWRQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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